Tryptase Inhibitory Potency: Compound 7d (Closest Structural Analog) vs. Target Scaffold
The closest structurally characterized analog to the target compound is (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate (7d), which shares the identical 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core. Compound 7d inhibits human mast cell tryptase with an IC50 of 0.1 µM, an 8-fold improvement over the shorter-chain analog 7b (IC50 = 0.85 µM) [1]. Although a direct IC50 for the target compound has not been reported, the C2-carbonyl linker and 3,4-dimethoxyphenyl terminus differentiate it from 7d's methyl-5-aminopentanoate side chain, suggesting a distinct pharmacophore geometry. The benchmark for this target class is the most potent analog in the series, compound 7n (IC50 = 0.064 µM), which incorporates a benzoic acid ester linker rather than an aliphatic chain [1].
| Evidence Dimension | Human mast cell tryptase inhibition potency |
|---|---|
| Target Compound Data | IC50 not yet reported for CAS 879740-78-0 |
| Comparator Or Baseline | Compound 7d: IC50 = 0.1 µM; Compound 7b: IC50 = 0.85 µM; Compound 7n: IC50 = 0.064 µM; Selectivity vs. elastase: 40-fold weaker; vs. trypsin: 100-fold weaker; vs. thrombin: no inhibition (IC50 > 33 µM) |
| Quantified Difference | Not directly quantifiable; target compound features unique 3,4-dimethoxyphenacyl N-substituent absent from comparators |
| Conditions | In vitro enzyme inhibition assay using purified human mast cell tryptase (Combrink et al., 1998) |
Why This Matters
The >13-fold potency range across closely related N-2 substituents (0.064–0.85 µM) demonstrates that the substituent identity—not merely the core—determines tryptase inhibitory potency, making procurement of the specific N-(3,4-dimethoxyphenacyl) derivative essential for structure-activity relationship studies.
- [1] Combrink, K.D., et al. (1998). 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase. Journal of Medicinal Chemistry, 41(24), 4854-4860. View Source
